molecular formula C15H12ClN5O2 B6131704 N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6131704
M. Wt: 329.74 g/mol
InChI Key: VLYZVDKWTGPJDT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring and a substituted benzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The 3-chloro-4-methoxyaniline can be reacted with 2-bromo-1H-tetrazole in the presence of a base to form the desired product.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with a benzoyl chloride derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to biological targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)propionamide
  • N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)butyramide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both a tetrazole ring and a benzamide moiety. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYZVDKWTGPJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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